1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 2-fluorobenzyl group at position 1 and a pyridin-2-yl moiety at position 3. This compound belongs to a broader class of 1,2,3-triazole-4-carboxylic acids, which are of interest due to their applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-11-6-2-1-5-10(11)9-20-14(12-7-3-4-8-17-12)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIMTPBHPRDLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes. This reaction is highly efficient and can be carried out under mild conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole ring.
Addition of the Pyridinyl Group: The pyridinyl group can be added through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated triazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl and pyridinyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.
Comparison with Similar Compounds
Table 1: Comparison of Key Triazole Carboxylic Acid Derivatives
Substituent Effects on Bioactivity
- Pyridine Position : The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) may influence binding affinity due to differences in hydrogen bonding and π-π stacking. Pyridin-2-yl’s nitrogen at the ortho position could enhance interactions with target proteins compared to para-substituted analogs.
- However, chloro-substituted derivatives (e.g., ) may exhibit stronger electron-withdrawing effects, altering reactivity.
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances antitumor activity (GP = 68.09%) by stabilizing negative charges and increasing metabolic resistance. The target compound lacks this group, suggesting its activity profile may differ .
Biological Activity
1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of fluorobenzyl and pyridinyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 298.27 g/mol. The structure includes a triazole core that is critical for its biological activity.
The mechanism of action involves the interaction of the triazole ring with specific biological targets. This compound can inhibit various enzymes or receptors, potentially leading to therapeutic effects. The fluorobenzyl and pyridinyl groups may enhance binding affinity and specificity, allowing for more effective inhibition or activation of target pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, triazoles are known to inhibit the growth of fungi by interfering with ergosterol synthesis, which is crucial for fungal cell membrane integrity. In vitro assays have shown that similar compounds can effectively inhibit pathogenic strains, suggesting that this compound may possess comparable antimicrobial activity.
Anti-inflammatory Effects
Research indicates that compounds with a triazole structure can exhibit anti-inflammatory properties. For example, certain triazole derivatives have been shown to suppress cyclooxygenase (COX) activity, leading to reduced production of inflammatory mediators. The anti-inflammatory potential of this compound could be evaluated through assays measuring COX inhibition and cytokine production in vitro.
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The potential cytotoxic effects of this compound could be assessed using various cancer cell lines to determine its efficacy as an anticancer agent.
Research Findings and Case Studies
Several studies have explored the biological activity of triazole derivatives:
Case Study: Antimicrobial Evaluation
In a recent case study involving the evaluation of a series of triazole derivatives against fungal pathogens, it was found that compounds similar to this compound exhibited significant antifungal activity at low concentrations. The study employed standard disk diffusion methods and determined minimum inhibitory concentrations (MICs) against common fungal strains such as Candida albicans and Aspergillus niger.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
